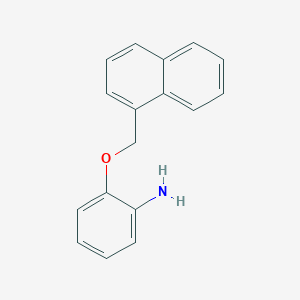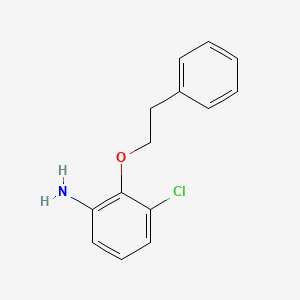
2-(4-Benzylphenoxy)aniline
Descripción general
Descripción
2-(4-Benzylphenoxy)aniline is a biochemical compound with a molecular weight of 275.35 and a molecular formula of C19H17NO . It contains a total of 40 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 primary amine (aromatic), and 1 ether (aromatic) .
Synthesis Analysis
The synthesis of anilines, such as this compound, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates . A paper titled “Design, synthesis and mode of action of novel 2- (4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moiety as potent antimicrobial agents” provides insights into the synthesis of aniline derivatives .Molecular Structure Analysis
The molecular structure of this compound includes 38 atoms; 17 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It also contains 40 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 primary amine (aromatic), and 1 ether (aromatic) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of anilines like this compound are complex and involve various steps. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .Physical And Chemical Properties Analysis
This compound is a biochemical compound with a molecular weight of 275.35 and a molecular formula of C19H17NO . It contains a total of 40 bonds, including 23 non-H bonds, 18 multiple bonds, 4 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 primary amine (aromatic), and 1 ether (aromatic) .Aplicaciones Científicas De Investigación
Radical Arylation of Anilines
Research by Jasch et al. (2012) explored the use of substituted 2-aminobiphenyls, prepared from arylhydrazines and anilines, in radical arylation reactions. This process demonstrated high regioselectivities influenced by the amino functionality and found anilines to be effective aryl radical acceptors. This method is also applicable to phenols, suggesting potential uses in synthesizing derivatives of 2-(4-Benzylphenoxy)aniline (Jasch, Scheumann, & Heinrich, 2012).
Electro-Optic Polycarbonate Synthesis
Suresh et al. (2003) described the creation of a novel polycarbonate with high thermal stability through the Ullmann coupling of benzyl ether protected 4-iodophenol with 4-nitrophenylazo aniline. This material shows promise in high-temperature electro-optics, indicating possible applications for related compounds like this compound in advanced material science (Suresh et al., 2003).
Aniline Degradation Studies
Research by Xie et al. (2020) and Schnell & Schink (1991) investigated the anaerobic degradation of aniline. These studies reveal insights into the biological degradation processes of aniline derivatives and could inform the environmental impact and biodegradability of compounds like this compound (Xie et al., 2020) (Schnell & Schink, 1991).
Molecular Rearrangements of Aryl(alkyl)amines
Badr & El-Sherief (1975) investigated the thermal rearrangement of N-benzylaniline, which has relevance to the behavior of this compound under similar conditions. Their work contributes to understanding the stability and reactivity of aniline derivatives under heat, which is crucial for their application in industrial processes (Badr & El-Sherief, 1975).
Nonlinear Optical Properties
The study by Tsunekawa, Gotoh, & Iwamoto (1990) on benzylidene-aniline derivatives demonstrated high second-harmonic generation (SHG) activities in organic crystals, suggesting potential applications of related compounds like this compound in optoelectronics (Tsunekawa, Gotoh, & Iwamoto, 1990).
Advanced Corrosion-Resistant Coatings
Li et al. (2018) synthesized a high-performance electroactive benzoxazine with an aniline dimer, which exhibits excellent corrosion resistance properties. This research suggests potential applications for aniline derivatives, including this compound, in creating advanced protective coatings (Li et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-benzylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-18-8-4-5-9-19(18)21-17-12-10-16(11-13-17)14-15-6-2-1-3-7-15/h1-13H,14,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIQLBUKBOXKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282235 | |
| Record name | 2-[4-(Phenylmethyl)phenoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946714-42-7 | |
| Record name | 2-[4-(Phenylmethyl)phenoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Phenylmethyl)phenoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine](/img/structure/B3171928.png)
![3-[(3-Ethylphenoxy)methyl]piperidine](/img/structure/B3171931.png)
![3-[(4-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3171938.png)
![4-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B3171949.png)
![4-[(2,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B3171950.png)
![4-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B3171956.png)
![4-[(4-Phenoxyphenoxy)methyl]piperidine](/img/structure/B3171963.png)
![3-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-4-ylamine](/img/structure/B3171976.png)
![4-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B3171982.png)
![(2'-Fluoro[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3171991.png)
![(4-Fluoro-2'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B3171998.png)


![3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3172022.png)